molecular formula C24H38NaO6 B1675251 Lovastatin Sodium CAS No. 75225-50-2

Lovastatin Sodium

Cat. No.: B1675251
CAS No.: 75225-50-2
M. Wt: 445.5 g/mol
InChI Key: PDWLGNSFYLIXBF-AXHZAXLDSA-N
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Description

Mevinolinic acid (sodium) is the sodium salt form of mevinolinic acid, which is the hydroxy-acid form of mevinolinIt is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis .

Scientific Research Applications

Mevinolinic acid (sodium) has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving statins and their derivatives.

    Biology: It is used to study the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and its effects on cholesterol biosynthesis.

    Medicine: Mevinolinic acid (sodium) is used in research related to cholesterol-lowering drugs and their mechanisms.

    Industry: It is used in the production of cholesterol-lowering medications

Mechanism of Action

Target of Action

Lovastatin Sodium primarily targets the enzyme Hydroxymethylglutaryl-Coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By blocking this step, this compound effectively reduces the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound disrupts this pathway, leading to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . This results in a reduction of LDL cholesterol levels in the blood, which is a significant risk factor for the development of cardiovascular disease .

Pharmacokinetics

This compound undergoes extensive first-pass extraction in the liver, its primary site of action . It is highly bound (>95%) to human plasma proteins due to its lipophilicity . The bioavailability of this compound is less than 5% . It is metabolized in the liver, primarily by the CYP3A and CYP2C8 enzymes . The elimination half-life of this compound ranges from 2 to 5 hours , and it is excreted mainly in the feces (83%) and urine (10%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of cholesterol production in the liver . This leads to a decrease in the levels of LDL cholesterol in the blood . Additionally, this compound has been found to impair mitochondrial function, induce ROS production in mitochondria, and promote apoptosis in certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, reactive oxygen species (ROS) regulation has been identified as a new mechanism regulating this compound biosynthesis . Unexpected environmental stimuli, such as quorum sensing-type molecules and support stimuli, have also been found to induce the synthesis of this compound .

Safety and Hazards

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage .

Future Directions

Statins are widely used and have been proven to be effective in the prevention of atherosclerotic vascular disease events . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America . The risks of other unfavorable effects such as the slightly increased risk of new-onset diabetes and potentially increased risk of haemorrhagic stroke are much smaller than the cardiovascular benefits with the use of statins .

Biochemical Analysis

Biochemical Properties

Lovastatin Sodium competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Cellular Effects

This compound has been shown to impair mitochondrial function, including the depolarization of mitochondrial membrane potential, reduction of oxygen consumption, mitochondrial DNA (mtDNA) integrity, and mtDNA abundance in human colorectal cancer HCT116 cells . The mitochondrial dysfunction markedly induced ROS production in mitochondria .

Molecular Mechanism

This compound is a lactone which is readily hydrolyzed in vivo to the corresponding β-hydroxyacid, a strong inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis .

Temporal Effects in Laboratory Settings

It is known that this compound is able to cross the blood-brain barrier and placenta

Dosage Effects in Animal Models

In animal models, this compound has been shown to lower levels of plasma cholesterol .

Metabolic Pathways

This compound is involved in the mevalonate pathway, which regulates cholesterol synthesis . It inhibits HMG-CoA reductase, a key enzyme in this pathway .

Transport and Distribution

This compound is highly bound (>95%) to human plasma proteins, largely due to its lipophilicity . It is able to cross the blood-brain barrier and placenta

Subcellular Localization

It is known that this compound forms intermolecular complexes with models of cell membranes in water solution

Preparation Methods

Synthetic Routes and Reaction Conditions

Mevinolinic acid is typically prepared from mevinolin through hydrolysis. The hydrolysis of mevinolin involves breaking the lactone ring to form the hydroxy-acid. This reaction can be carried out under acidic or basic conditions. The sodium salt form, mevinolinic acid (sodium), is obtained by neutralizing mevinolinic acid with sodium hydroxide .

Industrial Production Methods

Industrial production of mevinolinic acid involves the fermentation of Aspergillus terreus. The fermentation process is optimized by controlling various parameters such as pH, temperature, and nutrient supply. The produced mevinolin is then hydrolyzed to mevinolinic acid, which is subsequently neutralized to form mevinolinic acid (sodium) .

Chemical Reactions Analysis

Types of Reactions

Mevinolinic acid (sodium) undergoes several types of chemical reactions, including:

    Oxidation: Mevinolinic acid can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert mevinolinic acid to its reduced forms.

    Substitution: Mevinolinic acid can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of mevinolinic acid .

Comparison with Similar Compounds

Similar Compounds

    Compactin (ML-236B): Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase.

    Simvastatin: A semisynthetic derivative of lovastatin with similar inhibitory properties.

    Pravastatin: Another statin with a similar mechanism of action.

Uniqueness

Mevinolinic acid (sodium) is unique due to its high potency as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Its Ki value of 0.6 nM is lower than that of compactin, making it a more effective inhibitor .

Properties

CAS No.

75225-50-2

Molecular Formula

C24H38NaO6

Molecular Weight

445.5 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

PDWLGNSFYLIXBF-AXHZAXLDSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na]

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lovastatin Sodium;  Lovastatin Na;  Mevinolin sodium;  6-α-Methylcompactin sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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